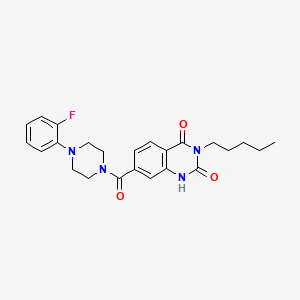

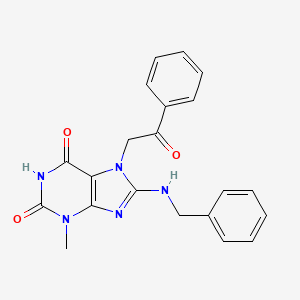

7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinazoline derivative, which is a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It also contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline and piperazine rings, as well as the pentyl (five-carbon) chain and the carbonyl group attached to the piperazine ring .Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The reactivity of this specific compound would depend on the exact positions of the various functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase its solubility in water .科学的研究の応用

Environment-sensitive Fluorescent Ligands

A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, including those with a structure similar to the query compound, have been synthesized and characterized for their high affinity to 5-HT1A receptors and fluorescence properties. These compounds are designed to visualize 5-HT1A receptors overexpressed in cells, making them valuable tools in fluorescence microscopy and receptor localization studies without invoking drug usage specifics (Lacivita et al., 2009).

Luminescent Properties and Photo-induced Electron Transfer

Research on novel piperazine substituted naphthalimide model compounds reveals their fluorescence quantum yields and the capability for photo-induced electron transfer (PET), indicating potential applications in pH sensing and molecular electronics. This highlights the compound's usefulness beyond pharmacological effects, focusing on its luminescent properties (Gan et al., 2003).

Antibacterial Quinolones

Studies have synthesized novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with varying piperazines, demonstrating similar in vitro antibacterial activity to known compounds such as ciprofloxacin. This research area focuses on developing new antibacterial agents without discussing drug-specific uses or side effects (Ziegler et al., 1990).

Synthesis and Antimicrobial Study of Fluoroquinolone-based Compounds

A study describes the synthesis of fluoroquinolone-based 4-thiazolidinones and evaluates their antifungal and antibacterial activities. This research further extends the application of piperazine derivatives in the development of new antimicrobial agents, providing insights into their synthesis and structural activity relationships without detailing clinical drug applications (Patel & Patel, 2010).

Photostability Studies

The photostability of compounds such as ciprofloxacin, which share structural similarities with the query compound, has been studied in aqueous solutions. These studies offer insights into the photophysical behavior of fluoroquinolones and piperazine derivatives, contributing to our understanding of their stability under light exposure without touching upon their pharmacological attributes (Mella et al., 2001).

作用機序

特性

IUPAC Name |

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O3/c1-2-3-6-11-29-23(31)18-10-9-17(16-20(18)26-24(29)32)22(30)28-14-12-27(13-15-28)21-8-5-4-7-19(21)25/h4-5,7-10,16H,2-3,6,11-15H2,1H3,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVSPAXLRKCXOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2990810.png)

![2-(2-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990812.png)

![8-(2-chloroethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990814.png)

![tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2990817.png)

![1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2990819.png)

![Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2990823.png)

![Benzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2990825.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2990826.png)

![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2990829.png)